

In-Depth Technical Guide: 2-(Methoxymethyl)piperidine

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Compound of Interest

Compound Name: 2-(Methoxymethyl)piperidine

Cat. No.: B1308381

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Methoxymethyl)piperidine**, a heterocyclic amine of interest in medicinal chemistry. This document details its chemical and physical properties, potential synthetic routes, and discusses its relevance within the broader context of piperidine-containing pharmaceuticals.

Chemical Identification and Properties

2-(Methoxymethyl)piperidine is a substituted piperidine derivative. Its core structure consists of a saturated six-membered heterocycle containing one nitrogen atom, with a methoxymethyl group attached at the 2-position.

CAS Number: 104678-13-9[1]

Molecular Formula: C₇H₁₅NO[2]

Molecular Weight: 129.20 g/mol [2]

Physicochemical Data

Precise experimental data for the physical properties of **2-(Methoxymethyl)piperidine** are not readily available in published literature. However, data for the parent compound, piperidine, and the closely related 2-methylpiperidine are provided for estimation purposes.

Property	Value	Source
Boiling Point	No data available	
Boiling Point (Piperidine)	106 °C	[3]
Boiling Point (2-Methylpiperidine)	118-119 °C	[4]
Density	No data available	
Density (Piperidine)	0.862 g/cm ³ (at 20 °C)	[3]
Solubility	No data available	
Solubility (Piperidine)	Miscible with water	[3]
Hazard Information	Irritant	[5]

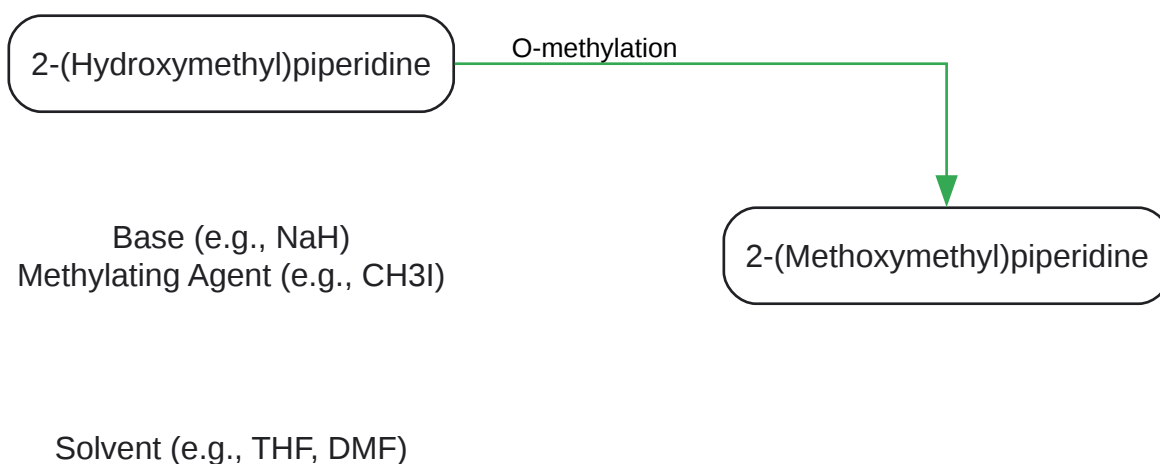
Synthesis and Experimental Protocols

A plausible and common synthetic route to **2-(Methoxymethyl)piperidine** is the O-methylation of its precursor, 2-(hydroxymethyl)piperidine. While a specific, detailed protocol for this exact transformation is not widely published, a general experimental methodology can be proposed based on standard organic chemistry procedures.

Proposed Synthesis: O-methylation of 2-(Hydroxymethyl)piperidine

This synthesis involves the conversion of the hydroxyl group of 2-(hydroxymethyl)piperidine into a methyl ether.

Reaction Scheme:



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Caption: Proposed synthetic route to **2-(Methoxymethyl)piperidine**.

Experimental Protocol (General Procedure):

- **Preparation:** To a solution of 2-(hydroxymethyl)piperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base is added portion-wise at a reduced temperature (e.g., 0 °C). Sodium hydride (NaH) is a commonly used base for this purpose.
- **Deprotonation:** The reaction mixture is stirred at this temperature for a period to allow for the complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.
- **Methylation:** A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.
- **Reaction Progression:** The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced

pressure. The crude product can be further purified by distillation or column chromatography to yield pure **2-(Methoxymethyl)piperidine**.

Biological Activity and Drug Development Potential

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and effects on the central nervous system.^{[6][7][8]}

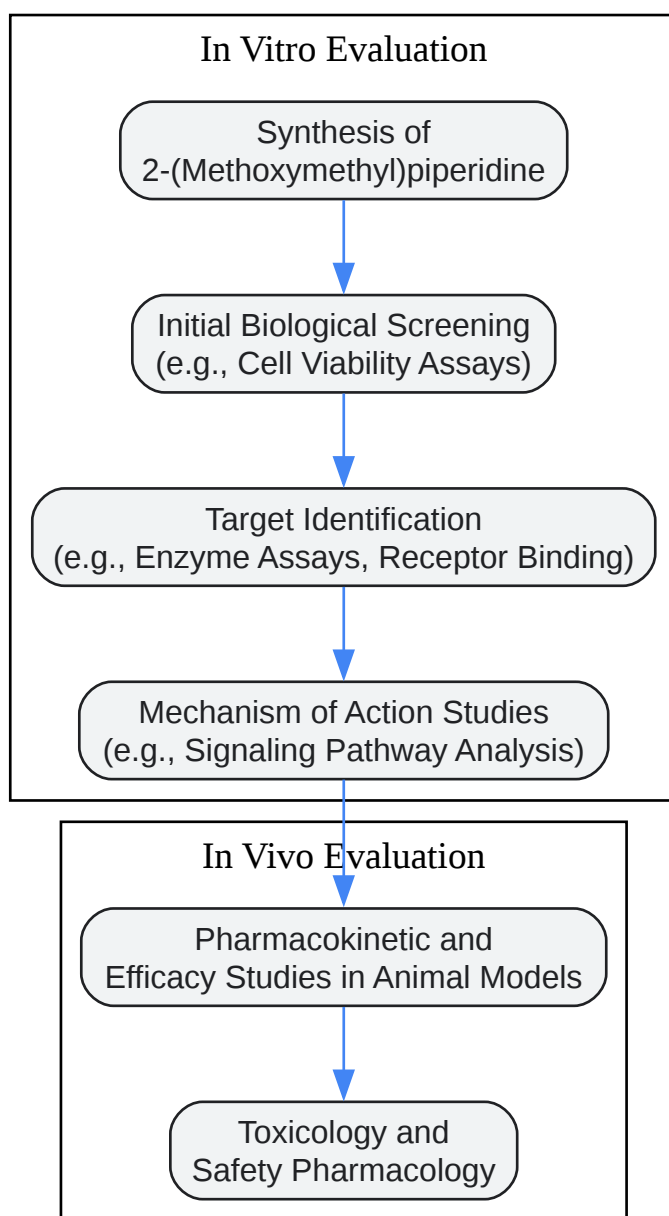
General Pharmacological Relevance of Piperidine Derivatives

The versatility of the piperidine ring is attributed to its ability to serve as a key pharmacophoric element, influencing the physicochemical properties and biological activity of a molecule. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. The conformational flexibility of the piperidine ring also allows it to adopt various shapes to fit into the binding pockets of enzymes and receptors.

Potential Signaling Pathways

While no specific biological studies on **2-(Methoxymethyl)piperidine** have been identified, the broader class of piperidine derivatives is known to interact with a variety of signaling pathways. For instance, certain piperidine-containing compounds have been shown to modulate the activity of G-protein coupled receptors (GPCRs), ion channels, and various enzymes.^[9]

The following diagram illustrates a general workflow for evaluating the biological activity of novel piperidine derivatives, which could be applied to **2-(Methoxymethyl)piperidine**.



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Caption: General workflow for the biological evaluation of a novel piperidine derivative.

Conclusion

2-(Methoxymethyl)piperidine represents a simple yet potentially valuable building block for the synthesis of more complex molecules in the field of drug discovery. While specific data on its physicochemical properties and biological activities are currently limited, its structural relationship to the pharmacologically significant piperidine class suggests potential for further

investigation. The synthetic route outlined provides a basis for its preparation, enabling researchers to explore its utility in the development of novel therapeutic agents. Further studies are warranted to fully characterize this compound and elucidate its potential biological effects.

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References

- 1. Page loading... [guidechem.com]
- 2. 2-(Methoxymethyl)piperidine | C₇H₁₅NO | CID 4090648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Methylpiperidine | C₆H₁₃N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. ijnrd.org [ijnrd.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as $\alpha 7$ nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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